[2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol
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Overview
Description
[2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzylsulfanyl group and a phenylethyl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl mercaptan with a suitable imidazole precursor can yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications .
Scientific Research Applications
[2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the benzylsulfanyl and phenylethyl groups.
Benzimidazole: A similar compound with a fused benzene ring, known for its broad range of biological activities.
Thiazole: Another five-membered heterocycle with sulfur and nitrogen atoms, often used in medicinal chemistry.
Uniqueness
What sets [2-Benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylsulfanyl and phenylethyl groups allows for diverse chemical modifications and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-benzylsulfanyl-3-(2-phenylethyl)imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-14-18-13-20-19(23-15-17-9-5-2-6-10-17)21(18)12-11-16-7-3-1-4-8-16/h1-10,13,22H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDOLUJVZFIREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CN=C2SCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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